Esomeprazole magnesium salt
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Descripción general
Descripción
Esomeprazol (sal de magnesio) es un inhibidor de la bomba de protones (IBP) utilizado para reducir la producción de ácido estomacal. Se comercializa comúnmente con el nombre de marca Nexium. Este compuesto es el isómero S del omeprazol y se utiliza para tratar afecciones como la enfermedad por reflujo gastroesofágico (ERGE), la enfermedad ulcerosa péptica y el síndrome de Zollinger-Ellison .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La preparación de esomeprazol (sal de magnesio) implica varios pasos:
Material de partida: La síntesis comienza con 4-metoxi-2-hidroximetil-3,5-dimetilpiridina.
Bromación: Este compuesto reacciona con ácido bromhídrico para formar 4-metoxi-2-bromometil-3,5-dimetilpiridina.
Formación de tioéter: El compuesto bromado se hace reaccionar entonces con 5-metoxi-2-[(4-metoxi-3,5-dimetil-2-piridinil)metiltio]-1H-bencimidazol en metanol.
Oxidación: El compuesto resultante se oxida utilizando D-tartrato de dietilo, titanato de tetrabutilo y agua para formar esomeprazol.
Formación de sal: Finalmente, el esomeprazol reacciona con metóxido de magnesio para producir esomeprazol (sal de magnesio).
Métodos de producción industrial: La producción industrial de esomeprazol (sal de magnesio) sigue rutas sintéticas similares, pero se optimiza para la fabricación a gran escala. Esto incluye el uso de reactores de flujo continuo y técnicas de purificación avanzadas para garantizar un alto rendimiento y pureza .
Tipos de reacciones:
Oxidación: El esomeprazol se somete a oxidación para formar su forma activa de sulfóxido.
Sustitución: La síntesis implica reacciones de sustitución nucleófila, particularmente durante la formación del enlace tioéter.
Reactivos y condiciones comunes:
Agentes oxidantes: D-tartrato de dietilo, titanato de tetrabutilo.
Solventes: Metanol, diclorometano.
Catalizadores: Titanato de tetrabutilo.
Productos principales:
Esomeprazol: El producto principal formado después de la oxidación.
Esomeprazol (sal de magnesio): El producto final después de reaccionar con metóxido de magnesio.
Aplicaciones Científicas De Investigación
Esomeprazol (sal de magnesio) tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como compuesto modelo para estudiar el comportamiento de los inhibidores de la bomba de protones.
Biología: Se investiga por sus efectos sobre la secreción de ácido gástrico y su papel en los procesos celulares.
Medicina: Se utiliza ampliamente en ensayos clínicos para evaluar su eficacia en el tratamiento de trastornos relacionados con el ácido.
Industria: Se emplea en la formulación de productos farmacéuticos para el tratamiento de la ERGE y otras afecciones relacionadas con el ácido
Mecanismo De Acción
Esomeprazol (sal de magnesio) ejerce sus efectos inhibiendo la enzima H+/K±ATPasa en las células parietales gástricas. Esta enzima es responsable del paso final en la producción de ácido gástrico. Al unirse covalentemente a los grupos sulfhidrilo de las cisteínas en la enzima, el esomeprazol bloquea eficazmente la secreción de ácido. Esta inhibición es irreversible, y se requiere la síntesis de nuevas enzimas para reanudar la producción de ácido .
Compuestos similares:
Omeprazol: La mezcla racémica de los isómeros S y R.
Pantoprazol: Otro IBP con un mecanismo de acción similar.
Lansoprazol: Un IBP utilizado para indicaciones similares.
Comparación:
Esomeprazol frente a omeprazol: El esomeprazol es el isómero S del omeprazol y se ha demostrado que proporciona una supresión del ácido más consistente.
Esomeprazol frente a pantoprazol: Ambos tienen una eficacia similar, pero el esomeprazol puede tener una duración de acción más prolongada.
Esomeprazol frente a lansoprazol: El esomeprazol tiene un perfil farmacocinético ligeramente diferente, que ofrece ventajas en ciertas poblaciones de pacientes
Esomeprazol (sal de magnesio) destaca por su forma isomérica específica, lo que proporciona una farmacocinética más predecible y potencialmente mejores resultados clínicos para los pacientes con trastornos relacionados con el ácido.
Comparación Con Compuestos Similares
Omeprazole: The racemic mixture of S- and R-isomers.
Pantoprazole: Another PPI with a similar mechanism of action.
Lansoprazole: A PPI used for similar indications.
Comparison:
Esomeprazole vs. Omeprazole: Esomeprazole is the S-isomer of omeprazole and has been shown to provide more consistent acid suppression.
Esomeprazole vs. Pantoprazole: Both have similar efficacy, but esomeprazole may have a longer duration of action.
Esomeprazole vs. Lansoprazole: Esomeprazole has a slightly different pharmacokinetic profile, offering advantages in certain patient populations
Esomeprazole (magnesium salt) stands out due to its specific isomeric form, providing more predictable pharmacokinetics and potentially better clinical outcomes for patients with acid-related disorders.
Actividad Biológica
Esomeprazole magnesium salt is a proton pump inhibitor (PPI) primarily used to treat conditions associated with excessive gastric acid production, such as gastroesophageal reflux disease (GERD) and peptic ulcers. This article explores its biological activity, mechanisms of action, efficacy in clinical settings, and safety profile based on diverse research findings.
Esomeprazole magnesium exerts its pharmacological effects by irreversibly binding to the H+/K+-ATPase enzyme located in the gastric parietal cells. This binding inhibits the final step of gastric acid secretion, leading to a significant reduction in acid production. The process can be summarized as follows:
- Binding : Esomeprazole covalently attaches to sulfhydryl groups on the H+/K+-ATPase.
- Inhibition : This action prevents both basal and stimulated gastric acid secretion.
- Duration : The antisecretory effect lasts longer than 24 hours due to the irreversible nature of the binding, necessitating new enzyme synthesis for acid secretion to resume .
Pharmacokinetics
Esomeprazole is extensively metabolized in the liver via the cytochrome P450 enzyme system, primarily through the CYP2C19 isoenzyme. Genetic polymorphisms in this enzyme affect drug metabolism, categorizing individuals as "poor" or "extensive" metabolizers. This variability can influence therapeutic outcomes and side effects .
Efficacy in Clinical Studies
Numerous studies have evaluated the efficacy of esomeprazole magnesium in treating various gastrointestinal disorders. A notable clinical trial compared esomeprazole enteric-coated capsules with esomeprazole magnesium for healing duodenal ulcers.
Key Findings from Clinical Trials:
- Ulcer Healing Rates : At two weeks, healing rates were 86.7% for enteric-coated capsules and 85.2% for esomeprazole magnesium, with both groups achieving 100% healing by four weeks.
- Symptom Relief : Symptom relief was comparable between groups at both two weeks (90.8% vs. 86.7%) and four weeks (95.2% vs. 93.2%) .
Safety Profile
The safety profile of esomeprazole magnesium has been extensively studied. Common adverse effects include gastrointestinal disturbances, headache, and dizziness. Long-term use may lead to complications such as hypomagnesemia, increased risk of Clostridium difficile infection, and potential impacts on bone health due to decreased calcium absorption .
Case Studies
- Preeclampsia Treatment : Recent preclinical studies suggest that esomeprazole may reduce sFlt-1 expression in cytotrophoblasts, indicating potential benefits in managing preeclampsia .
- Bone Health Concerns : A study indicated that chronic use of PPIs like esomeprazole could lead to decreased bone mineral density due to impaired calcium absorption, raising concerns about osteoporosis risk in long-term users .
Comparative Data Table
Parameter | Esomeprazole Enteric-Capsule | Esomeprazole Magnesium |
---|---|---|
Healing Rate at Week 2 | 86.7% | 85.2% |
Healing Rate at Week 4 | 100% | 100% |
Symptom Relief at Week 2 | 90.8% | 86.7% |
Symptom Relief at Week 4 | 95.2% | 93.2% |
Adverse Events Rate | 16.7% | 14.8% |
Propiedades
InChI |
InChI=1S/C17H19N3O3S.Mg/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h5-8H,9H2,1-4H3,(H,19,20);/t24-;/m0./s1 |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQEUGMWHWPYFDD-JIDHJSLPSA-N |
Source
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC.[Mg] |
Source
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C(N2)C=C(C=C3)OC.[Mg] |
Source
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19MgN3O3S |
Source
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.7 g/mol |
Source
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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